molecular formula C8H4Br4O2 B14485907 2,3,4-Tribromophenyl bromoacetate CAS No. 66989-14-8

2,3,4-Tribromophenyl bromoacetate

Cat. No.: B14485907
CAS No.: 66989-14-8
M. Wt: 451.73 g/mol
InChI Key: RLEYNVKEDUANTD-UHFFFAOYSA-N
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Description

2,3,4-Tribromophenyl bromoacetate is an organic compound that belongs to the class of brominated phenyl esters It is characterized by the presence of three bromine atoms attached to the phenyl ring and a bromoacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromophenyl bromoacetate typically involves the bromination of phenyl acetate followed by esterification. One common method is the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the phenyl ring. The resulting tribromophenyl acetate is then reacted with bromoacetyl chloride in the presence of a base such as pyridine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromophenyl bromoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4-Tribromophenyl bromoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tribromophenyl bromoacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the bromoacetate group.

    2,3,4-Tribromophenol: Similar bromination pattern but without the ester group. It has applications in organic synthesis and as an intermediate in chemical production.

Uniqueness

2,3,4-Tribromophenyl bromoacetate is unique due to the presence of both the tribromophenyl and bromoacetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

66989-14-8

Molecular Formula

C8H4Br4O2

Molecular Weight

451.73 g/mol

IUPAC Name

(2,3,4-tribromophenyl) 2-bromoacetate

InChI

InChI=1S/C8H4Br4O2/c9-3-6(13)14-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2

InChI Key

RLEYNVKEDUANTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(=O)CBr)Br)Br)Br

Origin of Product

United States

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